molecular formula C9H6Br2O3 B12522255 1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one CAS No. 783321-45-9

1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one

Cat. No.: B12522255
CAS No.: 783321-45-9
M. Wt: 321.95 g/mol
InChI Key: LSCBWWHYKHBDSF-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one is an organic compound characterized by the presence of a benzodioxole ring and a dibromoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one typically involves the bromination of 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The dibromoethanone moiety can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one.

    Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of substituted ethanones.

    Reduction: Formation of 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one involves its interaction with various molecular targets. The dibromoethanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 2-(1,3-Benzodioxol-5-yl)acetic acid

Comparison: 1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one is unique due to the presence of two bromine atoms, which significantly influence its reactivity and biological properties. Compared to its analogs, this compound exhibits distinct chemical behavior, making it valuable for specific applications in research and industry.

Properties

CAS No.

783321-45-9

Molecular Formula

C9H6Br2O3

Molecular Weight

321.95 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2,2-dibromoethanone

InChI

InChI=1S/C9H6Br2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,9H,4H2

InChI Key

LSCBWWHYKHBDSF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C(Br)Br

Origin of Product

United States

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